molecular formula C15H12F3NO2 B8751701 N-(2-methoxyphenyl)-4-(trifluoromethyl)benzamide

N-(2-methoxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No. B8751701
M. Wt: 295.26 g/mol
InChI Key: VAZBSVMOEAXUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H12F3NO2 and its molecular weight is 295.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-methoxyphenyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12F3NO2/c1-21-13-5-3-2-4-12(13)19-14(20)10-6-8-11(9-7-10)15(16,17)18/h2-9H,1H3,(H,19,20)

InChI Key

VAZBSVMOEAXUED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 20.8 g of o-anisidine in 140 ml of pyridine was added dropwise a solution of 35.2 g of p-trifluoromethyl benzoyl chloride in 30 ml of tetrahydrofuran at 50° to 10° C. After stirring at room temperature for 1.7 hours, the reaction mixture was poured into 1.6 liters of water. The precipitate was collected by filtration, washed with water, and dried to give 48.9 g of 4- trifluoromethyl -2'-methoxybenzanilide.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 L
Type
reactant
Reaction Step Two

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